molecular formula C3H4NNaO5 B7982027 sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate;hydrate

sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate;hydrate

Cat. No.: B7982027
M. Wt: 157.06 g/mol
InChI Key: MCCIGIZBACKHDO-BFAXJPPBSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate;hydrate typically involves the reaction of nitromalonaldehyde with sodium hydroxide in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

it is likely that the compound is synthesized using similar methods as in laboratory settings, with optimizations for large-scale production.

Mechanism of Action

The mechanism of action of sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate;hydrate involves its reactivity with various molecular targets. The compound’s distinct chemical structure and reactivity allow it to interact with specific enzymes and proteins, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Sodium nitromalonaldehyde
  • 2-nitro-Propanedial ion (1-) sodium (1:1)
  • Sodium nitromalonaldehyde monohydrate

Uniqueness

sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate;hydrate is unique due to its specific molecular structure, which includes a central carbon atom with a nitro group attached, flanked by two carbonyl groups. This structure imparts distinct reactivity and properties, making it valuable for various scientific applications .

Properties

IUPAC Name

sodium;(E)-2-nitro-3-oxoprop-1-en-1-olate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2,5H;;1H2/q;+1;/p-1/b3-1+;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCIGIZBACKHDO-BFAXJPPBSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C=O)[N+](=O)[O-])[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\C=O)/[N+](=O)[O-])\[O-].O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4NNaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53821-72-0
Record name sodium N-oxido-1,3-dioxopropanimine oxide hydrate
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